molecular formula C11H18ClN5 B12220638 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12220638
M. Wt: 255.75 g/mol
InChI Key: GWIOQDWCYDKFNT-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine hydrochloride is a pyrazoline derivative characterized by two dimethylpyrazole moieties linked via a methylene bridge, with one pyrazole ring substituted at the N-4 position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)11(8)6-12-10-7-15(3)14-9(10)2;/h5,7,12H,6H2,1-4H3;1H

InChI Key

GWIOQDWCYDKFNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives. These products have diverse applications in different fields.

Scientific Research Applications

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The molecular pathways involved in its action include enzyme inhibition and metal chelation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Diversity

The target compound’s bis-pyrazole structure distinguishes it from other pyrazoline derivatives. Key comparisons include:

Compound Name Core Structure Substituents Salt Form Reference
Target Compound Bis-pyrazole N-[(2,4-dimethylpyrazol-3-yl)methyl], 1,3-dimethylpyrazol-4-amine Hydrochloride
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole-pyridine hybrid N-Cyclopropyl, 3-methyl, pyridin-3-yl Free base
FSH-Active Pyrazolines () Estrone-derived pyrazolines Arylidene, isoxazole, or estrone-based substituents Varies
N-Substituted Pyrazolines () Pyrazoline Aliphatic or aromatic N-substituents (e.g., methyl, phenyl) Free base
  • Key Observations :
    • The target’s dual pyrazole rings contrast with pyridine-pyrazole hybrids (e.g., ), which may alter electronic properties and binding interactions.
    • Unlike estrone-derived pyrazolines (), the target lacks steroid-like frameworks, suggesting divergent biological applications.

Physicochemical Properties

The hydrochloride salt form of the target compound likely improves aqueous solubility compared to free-base analogs (e.g., ’s m.p. 104–107°C). Pyrazolines with aromatic substituents () typically exhibit higher melting points due to crystalline packing, but data for the target is absent.

Research Implications and Limitations

  • Structural Uniqueness: The bis-pyrazole framework may confer distinct reactivity or bioactivity compared to mono-heterocyclic derivatives.
  • Data Gaps : The evidence lacks explicit data on the target’s synthesis, yield, or bioactivity, necessitating further studies.

Biological Activity

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C.Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, thus blocking their catalytic activity. This mechanism is particularly relevant in the context of cancer therapeutics and anti-inflammatory applications.

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
Hep-23.25
P81517.82

These results indicate that the compound may interfere with critical cellular processes such as proliferation and apoptosis in cancer cells.

Anti-inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Comparative Studies

When compared to other pyrazole derivatives, this compound exhibits unique properties due to its specific substitution pattern. For instance:

Compound Target Activity IC50 (µM)
3,4-Dimethylpyrazole phosphate (DMPP)AnticancerNot specified
1-(2-hydroxy-3-aroxypropyl)-3-aromatic pyrazole derivativesAntitumor26

This specificity enhances its potential use in targeted therapies.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on MCF7 Cells : A derivative similar to this compound was tested against MCF7 cells and showed a significant reduction in cell viability at low concentrations (IC50 = 0.01 µM) when compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates and improved survival rates compared to control groups .

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